![molecular formula C8H6BrNO B13469310 1-(Bromomethyl)-4-isocyanatobenzene](/img/structure/B13469310.png)
1-(Bromomethyl)-4-isocyanatobenzene
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Overview
Description
1-(Bromomethyl)-4-isocyanatobenzene is an organic compound with the molecular formula C8H6BrNO It consists of a benzene ring substituted with a bromomethyl group and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-methylbenzyl alcohol to form 1-(bromomethyl)-4-methylbenzene, which is then converted to the isocyanate derivative using phosgene or other isocyanate-forming reagents .
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-isocyanatobenzene typically involves large-scale bromination reactions followed by isocyanate formation under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Isocyanate Reactions: Alcohols, amines, and water are typical nucleophiles that react with the isocyanate group under ambient or slightly elevated temperatures.
Major Products Formed:
Scientific Research Applications
1-(Bromomethyl)-4-isocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-isocyanatobenzene involves its reactive functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Isocyanate Group: Reacts with nucleophiles to form stable urethane, urea, or carbamic acid linkages, which are essential in various chemical and biological processes.
Comparison with Similar Compounds
1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-nitrobenzene: Contains a nitro group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness: 1-(Bromomethyl)-4-isocyanatobenzene is unique due to the presence of both bromomethyl and isocyanate groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1-(bromomethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 |
InChI Key |
GEJAHWTTZYTVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=C=O |
Origin of Product |
United States |
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